Clenpenterol-d5 Hydrochloride

描述

Clenpenterol-d5 Hydrochloride is a stable isotope-labeled compound used primarily as a reference material in various scientific fields. It is a derivative of Clenpenterol, where five hydrogen atoms are replaced by deuterium. This compound is known for its high purity and is used in analytical and research applications to ensure accuracy and reliability in experimental results .

准备方法

The synthesis of Clenpenterol-d5 Hydrochloride involves multiple steps, starting with the preparation of the deuterated intermediate. The synthetic route typically includes:

Step 1: Synthesis of the deuterated intermediate by substituting hydrogen atoms with deuterium in the precursor molecule.

Step 2: Coupling the deuterated intermediate with 4-amino-3,5-dichlorophenyl to form the desired product.

Step 3: Purification of the product through crystallization or chromatography to achieve high purity. Industrial production methods follow similar steps but are scaled up to meet commercial demands.

化学反应分析

Clenpenterol-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the compound are replaced by other nucleophiles like hydroxide or alkoxide ions. Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon.

科学研究应用

Analytical Chemistry

Detection and Quantification

Clenpenterol-d5 hydrochloride is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique allows for the sensitive detection of clenbuterol and other beta-agonists in biological matrices such as urine, blood, and tissues. Studies have demonstrated that using stable isotope-labeled compounds enhances the accuracy and precision of analytical methods, providing reliable results even at low concentrations .

Case Study: Multi-Residue Method Development

A study focusing on the development of a multi-residue method for detecting 18 beta-agonists in bovine urine employed this compound as a reference standard. The method showed satisfactory recovery rates and precision, indicating its effectiveness for routine monitoring in food safety programs .

Veterinary Medicine

Monitoring Drug Residues

this compound plays a crucial role in monitoring drug residues in livestock. Due to its structural similarity to clenbuterol, it assists in identifying illegal use of beta-agonists in animal husbandry. Regulatory bodies have established protocols for testing animal products for these residues to ensure consumer safety .

Case Study: Veterinary Drug Residue Analysis

In a study analyzing veterinary drug residues in milk, this compound was utilized to confirm the presence of clenbuterol and other related compounds. The method demonstrated high sensitivity with limits of detection suitable for regulatory compliance .

Pharmacological Research

Investigating Beta-Agonist Effects

Research involving this compound has contributed to understanding the pharmacological effects of beta-agonists on various biological systems. It aids in studying the therapeutic potential and side effects associated with these compounds, particularly in respiratory diseases where bronchodilation is desired .

Case Study: Clinical Implications

A clinical study investigated the effects of beta-agonists on equine respiratory conditions, using this compound as a reference material for quantifying drug levels in equine plasma. The findings highlighted the importance of precise measurement for optimizing therapeutic regimens .

Food Safety and Regulation

Regulatory Compliance Testing

this compound is integral to compliance testing for food safety regulations concerning beta-agonist residues in meat and dairy products. Its use ensures that food products meet safety standards set by health authorities, preventing potential health risks associated with illegal drug residues .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Analytical Chemistry | Internal standard for LC-MS/MS methods | Enhanced accuracy and precision in detecting beta-agonists |

| Veterinary Medicine | Monitoring drug residues in livestock | Effective in confirming illegal use of clenbuterol |

| Pharmacological Research | Studying effects of beta-agonists on biological systems | Insights into therapeutic potential and side effects |

| Food Safety | Compliance testing for drug residues in food products | Ensures consumer safety and regulatory compliance |

作用机制

The mechanism of action of Clenpenterol-d5 Hydrochloride involves its interaction with specific molecular targets. As a beta-2 adrenergic agonist, it binds to beta-2 adrenergic receptors, stimulating adenylyl cyclase activity. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly in the bronchioles. This mechanism is similar to that of Clenbuterol, a related compound .

相似化合物的比较

Clenpenterol-d5 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. Similar compounds include:

Clenbuterol: A non-deuterated analog used as a bronchodilator in the treatment of asthma.

Salbutamol: Another beta-2 adrenergic agonist used for similar therapeutic purposes.

生物活性

Clenpenterol-d5 hydrochloride is a stable isotope-labeled analog of clenpenterol, which is a beta-adrenergic agonist. This compound is primarily used in veterinary medicine and research for its bronchodilator effects and potential applications in growth promotion in livestock. This article explores the biological activity of this compound, including its pharmacological properties, analytical methods for detection, and relevant case studies.

- Molecular Formula : C13H20Cl2N2O·ClH

- Molecular Weight : 332.71 g/mol

- CAS Number : 1794793-20-6

- Physical Form : White powder

- Melting Range : 209 - 214 °C

Pharmacological Profile

This compound exhibits similar biological activity to its non-labeled counterpart, clenpenterol. It functions primarily as a beta-2 adrenergic agonist, promoting bronchodilation and increasing airflow in the respiratory tract. The compound is also noted for its anabolic effects, which can enhance muscle growth and feed efficiency in livestock.

The primary mechanism of action involves the activation of beta-adrenergic receptors, leading to:

- Increased cyclic AMP (cAMP) levels.

- Relaxation of bronchial smooth muscle.

- Stimulation of glycogenolysis and lipolysis.

Analytical Methods for Detection

The detection of this compound in biological samples is critical for ensuring food safety and compliance with regulatory standards. Various analytical techniques have been developed:

| Method | Detection Limit (µg/L) | Quantification Limit (µg/L) | Recovery (%) | Precision (CV%) |

|---|---|---|---|---|

| LC-MS/MS | 0.01 - 2.71 | 0.05 - 7.52 | 71.0 - 117.0 | <21.38 |

| GC-MS | Not specified | Not specified | 83 - 90 | 1.5 - 11 |

These methods provide reliable detection capabilities for monitoring residues in various matrices, including urine, liver, and meat products.

Case Studies and Research Findings

-

Residue Detection in Animal Products

A study highlighted the detection of clenbuterol residues in veal liver, affecting public health due to associated poisoning cases (1990). Symptoms included tremors and tachycardia, leading to regulatory actions banning beta-agonists as growth promoters in livestock across Europe . -

Validation of Detection Methods

Research has validated LC-MS/MS methods for detecting multiple residues, including this compound, in bovine milk and meat samples. The study reported high recovery rates and low coefficients of variation, confirming the method's reliability for routine analysis . -

Toxicological Assessment

While specific toxicological data on this compound is limited, related compounds have shown potential acute toxicity and adverse effects on human health when consumed through contaminated animal products . Regulatory bodies emphasize the importance of monitoring these substances to mitigate risks.

属性

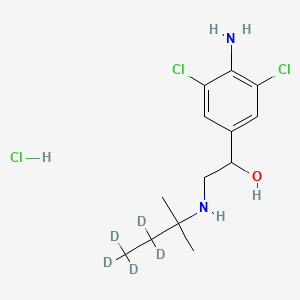

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,4-pentadeuterio-2-methylbutan-2-yl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHBAQTEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。